N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Description
N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative characterized by a 1-(4-fluorophenyl) group at position 1, a 4-ethoxy substituent at position 4, and a 2,5-dimethoxyphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-4-28-18-12-24(14-7-5-13(21)6-8-14)23-19(18)20(25)22-16-11-15(26-2)9-10-17(16)27-3/h5-12H,4H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHYRVXSAMGPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 2,5-dimethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the ethoxy and fluorophenyl groups, followed by the formation of the carboxamide functional group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
Anti-inflammatory Properties
Pyrazole derivatives, including N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, have been investigated for their anti-inflammatory effects. Research indicates that compounds with similar structures exhibit significant inhibition of inflammatory mediators:
- Case Study : A study by Selvam et al. demonstrated that pyrazole derivatives showed promising anti-inflammatory activity compared to standard drugs like diclofenac sodium . This suggests that this compound may also possess similar properties.
Anticonvulsant Activity
The anticonvulsant potential of pyrazole derivatives has been explored extensively. Some compounds have shown neuroprotective effects and can reduce seizure activity:
- Case Study : Ahsan et al. synthesized various pyrazole derivatives and assessed their anticonvulsant activity through neuroprotection assays, indicating that modifications in the pyrazole structure can enhance efficacy against seizures .
Antidepressant Effects
Research has also highlighted the antidepressant potential of pyrazole derivatives. The modulation of neurotransmitter systems through these compounds may provide therapeutic benefits:
- Case Study : Abdel-Aziz et al. reported on the antidepressant activity of synthesized pyrazoles, showing promising results in behavioral despair tests . This underscores the potential for this compound in treating mood disorders.
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Efficacy Comparison |
|---|---|---|
| Anti-inflammatory | Diclofenac sodium | Comparable efficacy |
| Anticonvulsant | Various synthesized pyrazoles | Significant neuroprotective effects |
| Antidepressant | Imipramine | Good activity at tested dosages |
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations
Key structural analogues include:
Kinase Inhibition Profiles
Key Observations :
- Ethoxy vs. Methoxy : Ethoxy in the target compound may improve metabolic stability over methoxy groups in 10c or 7b .
Pharmacological Potential
- Antitumor Activity : Analogues like 11b and 16b inhibit pancreatic tumor cells (IC50 < 100 nM), implying the target compound may share similar efficacy .
- Blood-Brain Barrier Penetration : The ethoxy group’s lipophilicity could enhance CNS accessibility compared to polar carboxylic acids (e.g., 7b) .
Biological Activity
N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article presents a comprehensive review of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHF NO
- Molecular Weight : 341.36 g/mol
This compound features a pyrazole ring substituted with a dimethoxyphenyl group and an ethoxy group, along with a fluorophenyl moiety. These substitutions are critical for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The following table summarizes the antimicrobial activity against selected pathogens:
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.25 | 0.50 |
| 2 | Escherichia coli | 0.50 | 1.00 |
| 3 | Pseudomonas aeruginosa | 0.75 | 1.50 |
Findings : The compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.75 μg/mL against various pathogens, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies revealed that this compound exhibits selective cytotoxicity against several cancer cell lines.
Case Study: Breast Cancer Cell Lines
A study assessed the compound's effects on MCF-7 (breast cancer) cells:
| Treatment Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 60 |
| 20 | 30 |
Results : At a concentration of 20 μM, the compound reduced cell viability to approximately 30%, indicating potent anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were evaluated using a carrageenan-induced paw edema model in rats:
| Treatment Group | Edema Inhibition (%) |
|---|---|
| Control | 0 |
| Aspirin (100 mg/kg) | 50 |
| Compound (10 mg/kg) | 45 |
: The compound exhibited significant anti-inflammatory effects comparable to aspirin, suggesting its potential therapeutic application in inflammatory conditions .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly in cancer models where it interferes with cell signaling pathways essential for tumor growth.
- Biofilm Disruption : It inhibits biofilm formation in bacterial pathogens, enhancing its effectiveness as an antimicrobial agent .
Q & A
Q. What are the common synthetic routes for preparing N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and what critical parameters influence yield?
Methodological Answer: Synthesis typically involves multi-step condensation reactions. A generalized approach includes:
Core Pyrazole Formation : Cyclocondensation of hydrazines with β-ketoesters or diketones under acidic conditions.
Substituent Introduction : Electrophilic aromatic substitution or cross-coupling (e.g., Suzuki) to attach fluorophenyl and dimethoxyphenyl groups.
Carboxamide Functionalization : Coupling activated carboxylic acid derivatives (e.g., acid chlorides) with amines under anhydrous conditions.
Q. Critical Parameters :
- Temperature Control : Excess heat during cyclocondensation can lead to byproducts (e.g., highlights side reactions in pyrazole synthesis).
- Catalyst Selection : Pd catalysts for cross-coupling must avoid dehalogenation of fluorophenyl groups (common in aryl halide reactions).
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves regioisomers (observed in ).
Reference : Synthesis strategies for analogous pyrazoles are detailed in .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software is typically used?
Methodological Answer :
Crystal Growth : Slow evaporation of saturated solutions in solvents like DCM/hexane.
Data Collection : Diffraction data collected at 100–295 K (e.g., uses 295 K).
Structure Solution : Direct methods (SHELXT) and refinement (SHELXL) for positional and thermal parameters.
Validation : R-factor analysis (<0.05 for high-quality data) and Hirshfeld surface analysis to confirm packing efficiency.
Software : SHELX suite (SHELXT for solution, SHELXL for refinement) is standard due to robustness with small molecules .
Table 1 : Example Crystallographic Parameters from Analogous Compounds
| Parameter | ||
|---|---|---|
| Temperature (K) | 295 | 100 |
| R-factor | 0.047 | 0.039 |
| Space Group | P 1 | P2₁/c |
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic (NMR) and crystallographic data during characterization?
Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotational isomerism) or solvent effects:
Dynamic NMR : Variable-temperature NMR to detect conformational exchange (e.g., coalescence of peaks at elevated temps).
DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts to identify dominant conformers.
Cross-Validation : Use NOESY or ROESY to confirm spatial proximity of substituents observed in X-ray structures (e.g., uses 2D NMR for validation).
Case Study : reports planar pyrazole rings via X-ray, but NMR may suggest puckering due to solvent interactions.
Q. What in vitro assays are suitable for evaluating biological activity, and how are EC₅₀/IC₅₀ values determined?
Methodological Answer : Assay Design :
- Calcium Mobilization : Use CHO-K1 cells transfected with target receptors (e.g., NTS1/NTS2) loaded with Calcium 5 dye. Measure fluorescence (λₑₓ = 485 nm, λₑₘ = 525 nm) upon ligand binding .
- Competitive Binding : Radiolabeled ligands (e.g., ¹²⁵I-neurotensin) compete with the compound; Ki values calculated via Cheng-Prusoff equation.
Q. Data Analysis :
- Dose-Response Curves : Fit using GraphPad Prism (four-parameter logistic model).
- EC₅₀/IC₅₀ : Derived from ≥3 independent experiments (mean ± SEM).
Table 2 : Example Assay Parameters from
| Assay Type | Cell Line | Detection Method | EC₅₀ (nM) |
|---|---|---|---|
| Calcium Mobilization | CHO-K1/NTS1 | Fluorescence | 12 ± 2 |
| Competitive Binding | CHO-K1/NTS2 | Scintillation | 8 ± 1 |
Q. How can computational modeling predict metabolic stability or off-target interactions?
Methodological Answer :
Metabolic Sites : Use Schrödinger’s SiteMap to identify vulnerable positions (e.g., ethoxy groups prone to oxidative cleavage).
CYP450 Docking : Glide SP docking into CYP3A4/2D6 active sites to predict oxidation rates.
Off-Target Screening : SwissTargetPrediction or SEA server to assess kinase/PGP affinity.
Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH).
Reference : uses similar modeling for optimizing pyrazole derivatives.
Q. What strategies mitigate byproduct formation during the carboxamide coupling step?
Methodological Answer :
Activation Reagents : Use HATU instead of EDCl/HOBt to reduce racemization.
Solvent Optimization : Anhydrous DMF or THF minimizes hydrolysis of activated intermediates.
Stoichiometry : Excess amine (1.5 eq.) drives reaction completion, as seen in ’s synthesis of triazole-carboxamides.
Case Study : reports 15% yield improvement using low-temperature (-10°C) coupling to suppress diketopiperazine formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
